5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride
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Overview
Description
5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride typically involves the chlorination of benzofuran derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of hydroxyl or amino-substituted benzofuran derivatives.
Scientific Research Applications
5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 2,3-Dihydrobenzofuran derivatives
Uniqueness
5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is unique due to the presence of chlorine atoms at the 5 and 6 positions of the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H8Cl3NO |
---|---|
Molecular Weight |
240.5 g/mol |
IUPAC Name |
5,6-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-2,7H,3,11H2;1H |
InChI Key |
DIYOJCOUTPFSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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